
4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole is an organophosphorus compound that belongs to the class of phospholes Phospholes are five-membered heterocyclic compounds containing phosphorus
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine with an alkyne in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can yield phospholanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phosphole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Phosphole oxides.
Reduction: Phospholanes.
Substitution: Functionalized phospholes with diverse substituents.
科学研究应用
4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic devices.
作用机制
The mechanism of action of 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with similar structural features.
4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol: Another related compound with a cyclohexene ring.
Uniqueness: 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole is unique due to the presence of phosphorus in its ring structure, which imparts distinct chemical and physical properties. This makes it valuable in applications where traditional carbon-based compounds may not be suitable.
属性
CAS 编号 |
185038-99-7 |
|---|---|
分子式 |
C8H15P |
分子量 |
142.18 g/mol |
IUPAC 名称 |
4-methyl-1-propan-2-yl-2,3-dihydrophosphole |
InChI |
InChI=1S/C8H15P/c1-7(2)9-5-4-8(3)6-9/h6-7H,4-5H2,1-3H3 |
InChI 键 |
XPELSYCONGKROW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CP(CC1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


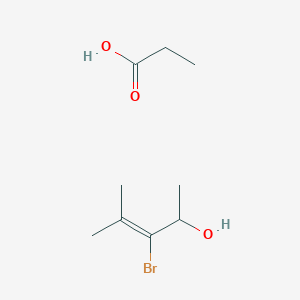

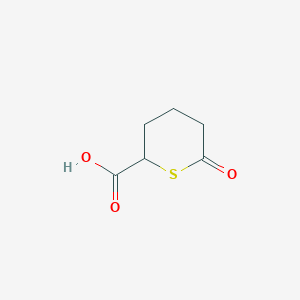
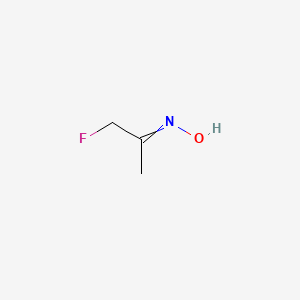
![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
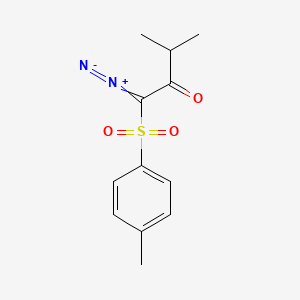
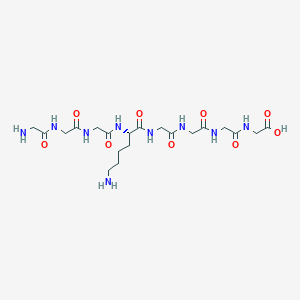
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)



![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)
